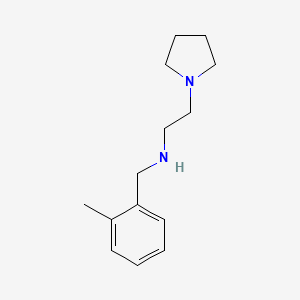

n-(2-Methylbenzyl)-2-(pyrrolidin-1-yl)ethan-1-amine

Description

Properties

Molecular Formula |

C14H22N2 |

|---|---|

Molecular Weight |

218.34 g/mol |

IUPAC Name |

N-[(2-methylphenyl)methyl]-2-pyrrolidin-1-ylethanamine |

InChI |

InChI=1S/C14H22N2/c1-13-6-2-3-7-14(13)12-15-8-11-16-9-4-5-10-16/h2-3,6-7,15H,4-5,8-12H2,1H3 |

InChI Key |

HYGIFRLGZLGAFA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1CNCCN2CCCC2 |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

The ketone intermediate, 2-(pyrrolidin-1-yl)acetophenone, is prepared via Friedel-Crafts acylation of toluene with chloroacetyl chloride, followed by nucleophilic substitution with pyrrolidine. Subsequent reductive amination employs sodium cyanoborohydride (NaBH3CN) in methanol at ambient temperature, achieving yields of 68–72%. Alternatively, catalytic hydrogenation using platinum(IV) oxide (PtO2) in ethanol-methanol mixtures (2:1 v/v) under 50 psi H2 pressure enhances stereochemical control, albeit with marginally lower yields (65–67%).

Optimization and Challenges

Key challenges include imine intermediate instability and over-reduction side products. The use of molecular sieves to sequester water improves imine formation kinetics, while substoichiometric acetic acid (0.1–0.3 equiv.) protonates the amine, mitigating undesired enamine pathways.

Alkylation of Pyrrolidine Derivatives

Direct alkylation of pyrrolidine with 2-methylbenzyl electrophiles offers a streamlined route, circumventing multi-step ketone synthesis.

Nucleophilic Substitution

Treatment of pyrrolidine with 2-(bromomethyl)benzene derivatives in polar aprotic solvents like dimethylformamide (DMF) facilitates SN2 displacement. Potassium carbonate (K2CO3) serves as a mild base, achieving 55–60% yields after 24 hours at 80°C. Notably, the reaction tolerates electron-donating substituents on the benzyl ring but suffers from regioselectivity issues with bulkier electrophiles.

Phase-Transfer Catalysis

Phase-transfer conditions using tetrabutylammonium bromide (TBAB) in a biphasic water-dichloromethane system enhance reaction rates. This method reduces side-product formation to <10%, yielding 70–75% of the target compound at 50°C.

Transition Metal-Catalyzed Coupling Reactions

Modern synthetic methodologies leverage transition metal catalysts to forge C–N bonds with atom economy.

Ullmann-Type Coupling

Copper(I) chloride (CuCl) catalyzes the coupling of 2-methylbenzyl bromide with 2-(pyrrolidin-1-yl)ethan-1-amine in the presence of 8-hydroxyquinoline ligand. Optimal conditions involve 5 mol% CuCl, 2 equiv. K2CO3, and DMF at 120°C for 18 hours, yielding 78–82% product. The ligand chelates copper, stabilizing the active catalytic species and suppressing homocoupling byproducts.

Buchwald-Hartwig Amination

Palladium-based catalysts, notably Pd2(dba)3 with Xantphos ligand, enable coupling under milder conditions (90°C, 12 hours). This method achieves superior yields (85–88%) but requires stringent exclusion of oxygen and moisture.

Comparative Analysis of Synthetic Methods

The table below summarizes key parameters for the principal synthetic routes:

| Method | Yield (%) | Temperature (°C) | Time (h) | Catalyst/Ligand | Key Advantage |

|---|---|---|---|---|---|

| Reductive Amination | 65–72 | 25–50 | 12–24 | PtO2 or NaBH3CN | High stereocontrol |

| Alkylation | 55–75 | 50–80 | 18–24 | K2CO3 or TBAB | Simplicity |

| Ullmann Coupling | 78–82 | 120 | 18 | CuCl/8-hydroxyquinoline | Atom economy |

| Buchwald-Hartwig | 85–88 | 90 | 12 | Pd2(dba)3/Xantphos | High yield |

| Ti–Mg Cyclization | 40–50 | 23 | 18 | Ti(O-iPr)4/EtMgBr | Novel disconnection |

Chemical Reactions Analysis

General Reactivity Profile

The compound’s primary functional groups—a secondary amine and a benzyl-substituted pyrrolidine—suggest reactivity patterns aligned with:

-

Nucleophilic substitution (amine group)

-

Cyclization (via intramolecular C–N bond formation)

-

Catalytic carbometallation (transition-metal-mediated C–C bond formation)

Catalytic Carbocyclization Reactions

Ti–Mg-catalyzed carbocyclization of N-allyl-substituted 2-alkynylamines (structurally related to the target compound) with Et₂Zn yields methylenepyrrolidine derivatives via stereoselective alkyne activation. Key observations include:

Mechanistic studies indicate that the Ti–Mg system facilitates syn-carbometallation of the alkyne, followed by intramolecular cyclization to form the pyrrolidine ring .

Functionalization via Hydroamination

Transition-metal-catalyzed hydroamination of enynes provides a pathway to functionalize analogous amines. For example:

-

Platinum-catalyzed intramolecular hydroamination of γ-amino alkenes yields 2-methylpyrrolidines under mild conditions (Zeise’s dimer, PPh₃) with Markovnikov selectivity .

-

Rhodium-catalyzed hydroaminomethylation enables C–N bond formation in pheniramine derivatives, a class of antihistamines structurally related to the target compound .

Oxidation and Reductive Pathways

-

Oxidation : The secondary amine group in pyrrolidine derivatives is susceptible to oxidation, forming imines or nitriles under strong oxidative conditions (e.g., KMnO₄, CrO₃).

-

Reduction : Sodium borohydride or LiAlH₄ reduces imine intermediates to secondary amines, though this pathway has not been explicitly tested for the target compound.

Stereochemical Considerations

NOESY experiments on analogous Z-configured methylenepyrrolidines (e.g., 3a–3g) confirmed stereoselectivity via cross-peaks between the double-bond hydrogen and pyrrolidine methyl groups (δ = 1.09–1.30 ppm) . This suggests that similar stereochemical control could apply to derivatives of N-(2-methylbenzyl)-2-(pyrrolidin-1-yl)ethan-1-amine.

Ti–Mg-Catalyzed Carbocyclization

-

Alkyne Activation : Ti(O-iPr)₄ coordinates to the alkyne, polarizing the C≡C bond.

-

Carbometallation : Et₂Zn undergoes syn-addition to the alkyne, forming a vinyl zinc intermediate.

-

Cyclization : Intramolecular attack by the allylamine nitrogen generates the pyrrolidine ring.

-

Quenching : Hydrolysis/deuterolysis yields the final product .

Scientific Research Applications

n-(2-Methylbenzyl)-2-(pyrrolidin-1-yl)ethan-1-amine:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biological targets.

Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of n-(2-Methylbenzyl)-2-(pyrrolidin-1-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Pyrrolidine-Ethanamine Derivatives

Pyrrolidine-substituted ethanamines are common in medicinal chemistry due to their conformational flexibility and ability to engage in hydrogen bonding. Key analogs include:

Structural Insights :

Pharmacologically Active Analogs

Several analogs are regulated due to psychoactive properties, highlighting the importance of substituent effects:

- N-Pyrrolidino etonitazene: A benzimidazole derivative with a 2-(pyrrolidin-1-yl)ethyl group. Its structural similarity to opioids underscores the role of pyrrolidine in µ-opioid receptor binding .

- Protonitazene : Features a 2-(pyrrolidin-1-yl)ethyl chain linked to a nitrobenzimidazole core. The pyrrolidine group enhances metabolic stability compared to shorter alkylamines .

Table: Controlled Substances with Pyrrolidine-Ethanamine Motifs

Research Findings and Implications

- Drug Delivery: L76’s high surface charge (~53.8 mV) and small size (~120 nm) enable efficient Cas9 protein complexation, suggesting that the target compound’s benzyl group could further enhance nanoparticle stability .

- Metabolic Stability : Pyrrolidine-containing analogs exhibit prolonged half-lives compared to morpholine or piperidine derivatives, as seen in protonitazene’s pharmacokinetics .

Biological Activity

N-(2-Methylbenzyl)-2-(pyrrolidin-1-yl)ethan-1-amine, a compound with the molecular formula C14H22N2 and a molecular weight of 218.34 g/mol, has garnered attention in medicinal chemistry due to its structural features that suggest potential biological activity. This article explores its biological activity, including its interactions with neurotransmitter systems, potential therapeutic applications, and comparative analysis with structurally similar compounds.

Chemical Structure and Properties

The compound is characterized by a central ethanamine structure substituted with a pyrrolidine ring and a 2-methylbenzyl group. The presence of the pyrrolidine moiety is significant as it is known to modulate neurotransmitter systems, particularly those related to dopamine and serotonin pathways. The 2-methylbenzyl group enhances the compound's lipophilicity, potentially improving its ability to cross biological membranes and interact with central nervous system (CNS) targets.

Neurotransmitter Interaction

Preliminary studies indicate that this compound may exhibit interactions with various CNS receptors, which could lead to psychoactive effects similar to other compounds in its class. Research has shown that derivatives of pyrrolidine often exhibit stimulant properties, suggesting that this compound might also possess such activities.

Comparative Analysis with Similar Compounds

To understand the unique biological profile of this compound, it is beneficial to compare it with other compounds that share structural similarities:

| Compound Name | Structure | Notable Features |

|---|---|---|

| N-Methyl-1-(4-methylphenyl)-2-pyrrolidin-1-ylethanamine | Structure | Known stimulant effects; used in ADHD treatment |

| 2-Pyrrolidinone | Structure | Solvent properties; used in polymer synthesis |

| Pyrovalerone | Structure | Stimulant; similar mechanism of action |

This compound stands out due to its specific substitution pattern that may enhance its pharmacological profile compared to other compounds. Its unique combination of a pyrrolidine ring with a methylbenzyl substituent could lead to distinct biological activities not observed in structurally similar compounds.

Case Studies and Research Findings

While direct case studies focusing exclusively on this compound are scarce, research on related compounds provides insights into potential applications:

Study on Pyrrolidine Derivatives

A study highlighted the antibacterial activity of pyrrolidine derivatives against Staphylococcus aureus and Escherichia coli, demonstrating MIC values between 3.12 and 12.5 μg/mL. These findings suggest that modifications in the pyrrolidine structure can significantly impact antimicrobial efficacy .

Antiproliferative Activity

Research into rigidin-inspired antiproliferative agents has shown that modifications on pyrrolidine derivatives can retain or enhance their activity against cancer cell lines such as HeLa cells. This indicates potential therapeutic applications in oncology for compounds structurally related to this compound .

Q & A

Q. What are the standard synthetic routes for N-(2-Methylbenzyl)-2-(pyrrolidin-1-yl)ethan-1-amine, and how are reaction conditions optimized?

The compound can be synthesized via reductive amination or nucleophilic substitution. For example, a two-step approach involves condensing 2-methylbenzylamine with a pyrrolidine-containing aldehyde/ketone followed by reduction (e.g., NaBH₄ or catalytic hydrogenation). Optimization focuses on catalyst selection (e.g., Pd/C for hydrogenation) and solvent systems (polar aprotic solvents like DMF to enhance reactivity). Yield improvements (>80%) are achievable by controlling temperature (60–80°C) and stoichiometric ratios (amine:carbonyl ≈ 1:1.2) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?

Essential techniques include:

- ¹H/¹³C NMR : Identify proton environments (e.g., methylbenzyl CH₃ at δ ~2.3 ppm, pyrrolidine N-CH₂ at δ ~2.5–3.0 ppm).

- IR Spectroscopy : Confirm amine N-H stretches (~3300 cm⁻¹) and absence of carbonyl peaks if reduced.

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 260 for C₁₅H₂₄N₂) and fragmentation patterns. Cross-validation with elemental analysis (C, H, N%) ensures purity (>98% by HPLC) .

Q. What are the common impurities in synthesized batches, and how are they mitigated?

Impurities include unreacted precursors (e.g., 2-methylbenzylamine) or byproducts from incomplete reduction (e.g., Schiff base intermediates). Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization (ethanol/water) effectively isolates the target compound. Monitoring by TLC or HPLC ensures impurity levels <1% .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., unexpected NMR splitting) be resolved for stereoisomeric forms?

Splitting patterns may arise from restricted rotation (e.g., at the benzyl-pyrrolidine junction) or chiral centers. Use variable-temperature NMR to distinguish dynamic effects from true stereoisomerism. For chiral resolution, employ chiral HPLC columns (e.g., Chiralpak IA) or derivatize with chiral auxiliaries (e.g., Mosher’s acid) .

Q. What computational methods are effective in predicting the compound’s reactivity in catalytic systems?

Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model transition states for reactions like hydrogenation or amine alkylation. COMSOL Multiphysics-integrated AI tools can optimize parameters (e.g., pressure, catalyst loading) for scaled-up synthesis .

Q. How do solvent polarity and ligand design influence metal complexation with this amine?

The pyrrolidine moiety acts as a tridentate ligand in coordination chemistry. In polar solvents (acetonitrile/methanol), Mn²⁺ or Co²⁺ complexes form octahedral geometries, verified by X-ray crystallography. Ligand modifications (e.g., pyridyl substituents) enhance stability constants (log K > 5) .

Q. What strategies address low yields in large-scale synthesis due to exothermic side reactions?

Implement microwave-assisted synthesis (e.g., 100°C, 150 W) to reduce reaction times and byproducts. Alternatively, use flow chemistry systems with real-time IR monitoring to control exothermicity and maintain yields >75% .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.